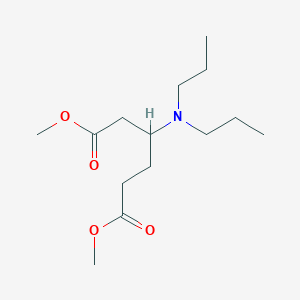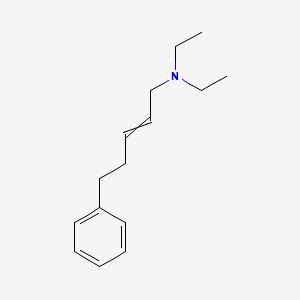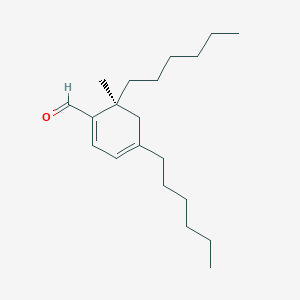
11-(2-Methoxyethoxy)undec-1-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(2-Methoxyethoxy)undec-1-yne is an organic compound with the molecular formula C14H26O2 . It is characterized by the presence of an alkyne group at the first carbon and a methoxyethoxy group at the eleventh carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Methoxyethoxy)undec-1-yne typically involves the reaction of undec-1-yne with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as distillation or recrystallization to obtain high-purity products.
化学反应分析
Types of Reactions
11-(2-Methoxyethoxy)undec-1-yne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or other substituted products.
科学研究应用
11-(2-Methoxyethoxy)undec-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 11-(2-Methoxyethoxy)undec-1-yne involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The methoxyethoxy group can enhance solubility and reactivity in polar solvents. The pathways involved include:
Cycloaddition: Formation of cyclic structures.
Nucleophilic Substitution: Replacement of the methoxyethoxy group with other nucleophiles.
相似化合物的比较
11-(2-Methoxyethoxy)undec-1-yne can be compared with similar compounds such as:
11-(1-Ethoxyethoxy)undec-1-yne: Similar structure but with an ethoxyethoxy group.
11-(2-(2-Methoxyethoxy)ethoxy)undec-1-ene: Contains an additional ethoxy group and an alkene instead of an alkyne.
11-Iodoundec-1-yne: Contains an iodine atom instead of the methoxyethoxy group.
Uniqueness
The uniqueness of this compound lies in its combination of an alkyne group and a methoxyethoxy group, which imparts distinct reactivity and solubility properties.
属性
CAS 编号 |
832726-21-3 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC 名称 |
11-(2-methoxyethoxy)undec-1-yne |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-16-14-13-15-2/h1H,4-14H2,2H3 |
InChI 键 |
UIDUYZVLDVVTQQ-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCCCCCCCCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)


![1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene](/img/structure/B14199842.png)

![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)

![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)

